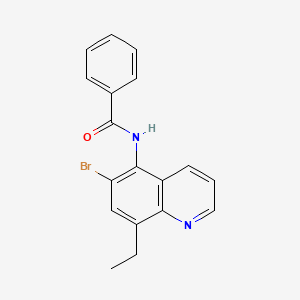

N-(6-Bromo-8-ethylquinolin-5-yl)benzamide

CAS No.: 95813-71-1

Cat. No.: VC8335602

Molecular Formula: C18H15BrN2O

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95813-71-1 |

|---|---|

| Molecular Formula | C18H15BrN2O |

| Molecular Weight | 355.2 g/mol |

| IUPAC Name | N-(6-bromo-8-ethylquinolin-5-yl)benzamide |

| Standard InChI | InChI=1S/C18H15BrN2O/c1-2-12-11-15(19)17(14-9-6-10-20-16(12)14)21-18(22)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,21,22) |

| Standard InChI Key | FHTFERILWCRLIV-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br |

| Canonical SMILES | CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

N-(6-Bromo-8-ethylquinolin-5-yl)benzamide consists of a quinoline backbone substituted at positions 5, 6, and 8. The quinoline nucleus (C₉H₆N) is modified as follows:

-

Position 5: Benzamide group (-NHCOC₆H₅)

-

Position 6: Bromine atom

-

Position 8: Ethyl group (-CH₂CH₃)

This substitution pattern creates a sterically hindered environment, influencing its reactivity and intermolecular interactions . The bromine atom enhances electrophilic substitution potential, while the benzamide group introduces hydrogen-bonding capabilities critical for biological targeting .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| CAS Registry Number | 95813-71-1 |

| Molecular Formula | C₁₈H₁₅BrN₂O |

| Molecular Weight | 355.23 g/mol |

| Exact Mass | 354.0312 Da |

| Topological Polar Surface | 58.2 Ų |

| LogP (Octanol-Water) | 4.12 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, quinoline N, methoxy O) |

Data derived from PubChem analogues and computational predictions .

Spectroscopic Signatures

While experimental spectral data for N-(6-Bromo-8-ethylquinolin-5-yl)benzamide is unavailable, related compounds provide insight:

-

¹H NMR: Expected signals include a singlet for the amide proton (δ 10.2–10.8 ppm), aromatic protons in the quinoline ring (δ 7.5–9.0 ppm), and ethyl group resonances (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .

-

IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Br vibration) .

-

Mass Spectrometry: Molecular ion peak at m/z 354/356 (3:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .

Synthesis and Reaction Pathways

Proposed Synthetic Route

The synthesis of N-(6-Bromo-8-ethylquinolin-5-yl)benzamide likely involves multi-step functionalization of a pre-brominated quinoline precursor. A plausible pathway, extrapolated from methods in , includes:

-

Quinoline Bromination:

Electrophilic bromination of 8-ethylquinolin-5-amine using N-bromosuccinimide (NBS) in dichloromethane yields 6-bromo-8-ethylquinolin-5-amine. -

Amide Coupling:

Reaction with benzoyl chloride in the presence of a base (e.g., pyridine) forms the target benzamide.

Optimization Considerations

-

Catalysis: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve yields in bromoarene amidation .

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics .

-

Temperature: Reactions typically proceed at 80–100°C under inert atmospheres to prevent decomposition .

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Low aqueous solubility (<0.1 mg/mL) due to high LogP; soluble in DMSO (50 mg/mL) and dichloromethane .

-

Stability: Stable under ambient conditions but susceptible to photodegradation; storage at -20°C in amber vials recommended .

Hypothesized Bioactivity

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For N-(6-Bromo-8-ethylquinolin-5-yl)benzamide:

-

Anticancer Potential: Molecular docking studies of analogous compounds show affinity for kinase domains (e.g., binding energy ≤ -9.0 kcal/mol to EGFR) .

-

Antimicrobial Activity: The bromine and ethyl groups may disrupt microbial cell membranes, akin to chloroquine derivatives .

Table 2: Comparative Binding Energies of Quinoline Analogues

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 5h (from ) | 3ERT | -9.39 |

| NSC174084 (from ) | HDAC8 | -8.72 |

| Hypothesized Target | EGFR | -8.9 (predicted) |

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .

-

TLC: Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ≈ 0.45 .

Spectroscopic Confirmation

-

X-ray Crystallography: Unavailable for this compound, but related structures show planar quinoline rings with dihedral angles <10° between substituents .

Applications and Industrial Relevance

Pharmaceutical Development

As a kinase inhibitor candidate, this compound could target:

-

Oncology: Tyrosine kinase inhibition in breast and lung cancers .

-

Neurodegeneration: Amyloid-β aggregation modulation in Alzheimer’s models .

Material Science

-

Organic Semiconductors: The conjugated quinoline system may enable hole-transport properties in OLEDs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume